molecular formula C11H16ClNS B022440 4-(Phenylsulfanyl)piperidine hydrochloride CAS No. 101798-66-7

4-(Phenylsulfanyl)piperidine hydrochloride

Cat. No.: B022440
CAS No.: 101798-66-7
M. Wt: 229.77 g/mol
InChI Key: PIKSGAGHYJVJCX-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)piperidine hydrochloride is an organic compound with the molecular formula C11H16ClNS. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylsulfanyl group attached to the piperidine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfanyl)piperidine hydrochloride typically involves the reaction of piperidine with phenylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylsulfanyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding piperidine.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(Phenylsulfanyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can modulate the activity of enzymes and receptors, leading to various physiological effects. The compound may also interact with cellular membranes, altering their properties and affecting cellular functions.

Comparison with Similar Compounds

    Piperidine: A simpler analog without the phenylsulfanyl group.

    4-(Phenylthio)piperidine: Similar structure but with a thioether linkage.

    N-(4-Fluorobenzyl)piperazine: Another piperidine derivative with different substituents.

Uniqueness: 4-(Phenylsulfanyl)piperidine hydrochloride is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

4-phenylsulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKSGAGHYJVJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906637
Record name 4-(Phenylsulfanyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101798-66-7
Record name 4-(Phenylsulfanyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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